N-methyl-N-[5-(5-methyl-2-pyrazinyl)-1,3,4-thiadiazol-2-yl]-2-oxolanecarboxamide
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Overview
Description
N-methyl-N-[5-(5-methyl-2-pyrazinyl)-1,3,4-thiadiazol-2-yl]-2-oxolanecarboxamide is a member of pyrazines.
Scientific Research Applications
Synthesis and Characterization of Analogues
- The synthesis of novel pyrazolyl-1,3,4-thiadiazole analogues, including those with amide linkages similar to N-methyl-N-[5-(5-methyl-2-pyrazinyl)-1,3,4-thiadiazol-2-yl]-2-oxolanecarboxamide, has been explored. These compounds were characterized using 1H NMR, 13C NMR, mass, and IR spectral studies (Ningaiah, Bhadraiah, Sobha, & Shridevi, 2020).
Ultrasound-Assisted Synthesis
- Ultrasound-assisted synthesis techniques have been applied to the synthesis of substituted 1,3,4-thiadiazole and bi(1,3,4-thiadiazole) derivatives, including those incorporating pyrazolone moieties. This method improves reaction rates and yields compared to traditional synthesis methods (Abd El-Rahman, Saleh, & Mady, 2009).
Anticancer Evaluation and Docking Study
- A study on N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) Benzamide Derivatives, structurally related to the specified compound, demonstrated promising anticancer activity. These compounds were evaluated against various human cancer cell lines, showing comparable GI50 values to standard drugs. Additionally, molecular docking and ADMET predictions were performed to understand their mechanism of action and drug-like properties (Tiwari et al., 2017).
Synthesis of Derivatives with Antimicrobial Activity
- Research has been conducted on the synthesis of 1,3,4-thiadiazole derivatives with antimicrobial and antifungal activities. These derivatives, structurally related to this compound, have shown efficacy in preliminary screenings against various microbial strains (Auzzi et al., 1986).
Properties
Molecular Formula |
C13H15N5O2S |
---|---|
Molecular Weight |
305.36 g/mol |
IUPAC Name |
N-methyl-N-[5-(5-methylpyrazin-2-yl)-1,3,4-thiadiazol-2-yl]oxolane-2-carboxamide |
InChI |
InChI=1S/C13H15N5O2S/c1-8-6-15-9(7-14-8)11-16-17-13(21-11)18(2)12(19)10-4-3-5-20-10/h6-7,10H,3-5H2,1-2H3 |
InChI Key |
JFXIUNONSAETHV-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=N1)C2=NN=C(S2)N(C)C(=O)C3CCCO3 |
Canonical SMILES |
CC1=CN=C(C=N1)C2=NN=C(S2)N(C)C(=O)C3CCCO3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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